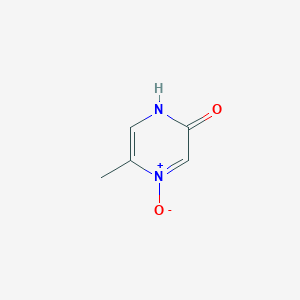

5-Methylpyrazin-2(1h)-one 4-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36341-33-0 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

5-methyl-4-oxido-1H-pyrazin-4-ium-2-one |

InChI |

InChI=1S/C5H6N2O2/c1-4-2-6-5(8)3-7(4)9/h2-3H,1H3,(H,6,8) |

InChI Key |

BLAGKZUHQRZGKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)C=[N+]1[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylpyrazin 2 1h One 4 Oxide and Analogues

Direct N-Oxidation Approaches for Pyrazinone Systems

Direct N-oxidation is a common and straightforward method for the synthesis of pyrazinone N-oxides. This approach involves the treatment of a corresponding pyrazinone with an oxidizing agent to introduce an oxygen atom onto one of the nitrogen atoms of the pyrazine (B50134) ring. The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity.

Peracid-Mediated Oxidation Strategies

Peracids are widely used reagents for the N-oxidation of heteroaromatic compounds, including pyrazinones. thermofisher.com Common peracids employed for this purpose include meta-chloroperbenzoic acid (m-CPBA) and peracetic acid. thermofisher.com The reaction typically proceeds via an electrophilic attack of the peracid on the nitrogen atom of the pyrazinone ring.

For instance, the oxidation of 2-acetylaminopyrazine with perhydrol in acetic acid or a solution of peracetic acid yields a mixture of the corresponding mono-N-oxides. The reactivity and regioselectivity of the oxidation can be influenced by the substituents present on the pyrazinone ring. Electron-donating groups generally facilitate the N-oxidation process. The oxidation of pyrazolone (B3327878) pharmaceuticals with peracetic acid has also been studied, demonstrating the reactivity of the pyrazinone core towards this type of oxidant. nih.gov

| Oxidizing Agent | Substrate Example | Product Type | Reference |

| Peracetic Acid | 2-Acetylaminopyrazine | Mono-N-oxides | |

| Peracetic Acid | Pyrazolone pharmaceuticals | Oxidized pyrazolones | nih.gov |

| m-CPBA | Divinyl ketone | Cyclopentenone (via Nazarov cyclization) | wikipedia.org |

| Peracids | Cyclohexanone | Oligo(ε-caprolactone) | nih.gov |

Biocatalytic Routes for N-Oxide Formation using Whole Cells

Biocatalytic methods offer an environmentally benign alternative to chemical oxidation. researchgate.net Whole-cell systems, particularly those expressing monooxygenase enzymes, have been successfully employed for the regioselective N-oxidation of pyrazine derivatives. researchgate.net For example, Pseudomonas species have been engineered to produce soluble di-iron monooxygenases that can catalyze the formation of pyrazine N-oxides. researchgate.net

In one study, recombinant Pseudomonas putida strains were used for the biosynthesis of 2,5-dimethylpyrazine (B89654) 1-oxide and 2,5-dimethylpyrazine 1,4-dioxide from glucose. researchgate.net Another example involves the use of the fungus Cunninghamella elegans to carry out the N-oxidation of fluorinated phenyl pyridine (B92270) carboxylic acids, demonstrating the potential of microbial systems in generating N-oxide metabolites. researchgate.net These biocatalytic approaches are often highly selective and operate under mild reaction conditions. researchgate.netresearchgate.net

| Biocatalyst | Substrate | Product(s) | Reference |

| Pseudomonas putida (recombinant) | 2,5-Dimethylpyrazine | 2,5-Dimethylpyrazine 1-oxide, 2,5-Dimethylpyrazine 1,4-dioxide | researchgate.net |

| Cunninghamella elegans | Fluorinated phenyl pyridine carboxylic acids | Hydroxylated metabolites and N-oxides | researchgate.net |

| Pseudomonas sp. MIL9 and Pseudomonas putida KT2440 | Pyrazines and Pyrimidines | Aromatic N-oxides | researchgate.net |

Cyclization Reactions for the Construction of Pyrazinone N-Oxide Ring Systems

An alternative to direct oxidation is the construction of the pyrazinone N-oxide ring from acyclic precursors. This approach allows for greater control over the substitution pattern of the final product and can be particularly useful for accessing complex analogues.

Strategies from Acyclic Building Blocks

The synthesis of pyrazinones from acyclic precursors is a well-established field, and these methods can be adapted to produce N-oxides. rsc.orgsemanticscholar.orgnih.gov A common strategy involves the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds. rsc.orgsemanticscholar.org For example, the reaction of an α-amino acid amide with a 1,2-dicarbonyl compound can lead to the formation of a dihydropyrazine, which can then be oxidized to the corresponding pyrazinone. rsc.orgsemanticscholar.org Subsequent N-oxidation would then yield the desired pyrazinone N-oxide.

Another approach involves the reaction of α-aminonitriles with oxalyl halides. nih.gov This method provides access to 3,5-dichloro-2(1H)-pyrazinones, which can be further functionalized. rsc.org While these methods primarily focus on the synthesis of the pyrazinone core, the resulting products serve as immediate precursors for N-oxidation.

A review of synthetic strategies highlights the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide. rsc.orgsemanticscholar.orgnih.gov The resulting ketoamide is then treated with ammonia (B1221849) to form a dihydropyrazine, which upon air oxidation yields the pyrazinone. rsc.orgsemanticscholar.orgnih.gov

Simultaneous Ring Closure and N-Oxide Introduction

In some synthetic routes, the formation of the pyrazinone ring and the introduction of the N-oxide functionality occur in a single or sequential process. mdpi.comresearchgate.net These methods are often highly efficient as they reduce the number of synthetic steps. mdpi.com

For example, the cyclization of certain precursors can be designed to directly yield the N-oxide product. mdpi.com This can be achieved by using starting materials that contain a pre-installed N-oxide moiety or by employing reaction conditions that promote both cyclization and oxidation. The Nazarov cyclization, which involves the 4π-electrocyclic ring closure of a pentadienyl cation, can be initiated by peracid oxidation of an allenol ether, leading to the formation of a cyclopentenone ring system. wikipedia.orgnih.gov While not directly forming a pyrazinone N-oxide, this demonstrates a tandem oxidation-cyclization process.

More specifically for N-heterocycles, cyclization reactions have been developed to directly afford N-oxides, avoiding a separate oxidation step. mdpi.comresearchgate.net These methods are particularly valuable for the synthesis of energetic materials and other functional N-oxides. mdpi.com For instance, the treatment of α-aminonitriles with an excess of an oxalyl halide can lead to the formation of a pyrazinone ring. nih.gov By carefully choosing the starting materials and reaction conditions, it is conceivable that an N-oxide could be formed concurrently.

Derivatization and Functionalization of Precursor Pyrazinones leading to N-Oxides

This strategy involves the synthesis of a functionalized pyrazinone precursor that is subsequently converted to the desired N-oxide. This approach is advantageous when direct N-oxidation of the parent pyrazinone is difficult or leads to a mixture of products.

For example, a pyrazinone ring can be substituted with various functional groups that can be later manipulated to facilitate N-oxide formation or to introduce other desired functionalities. The synthesis of 3,5-dichloro-2(1H)-pyrazinones allows for selective derivatization at different positions of the ring. rsc.org For instance, palladium-catalyzed N-arylation can be used to introduce amine substituents at the C3 position. rsc.org These functionalized pyrazinones can then be subjected to N-oxidation to yield the corresponding N-oxides.

Furthermore, the derivatization of a pre-existing pyrazinone can be used to alter its electronic properties, thereby influencing the regioselectivity of a subsequent N-oxidation step. The incorporation of different heterocyclic substituents with either electron-donating or electron-withdrawing groups can be achieved through various coupling reactions. nih.gov

Selective N-Oxidation of Substituted Pyrazinones

The introduction of an N-oxide moiety onto a substituted pyrazinone core is a pivotal step in the synthesis of the target compound and its analogues. This transformation requires careful selection of oxidizing agents and reaction conditions to selectively oxidize one of the nitrogen atoms within the pyrazine ring, especially when other oxidizable functional groups are present.

A variety of oxidizing agents have been proven effective for the N-oxidation of nitrogen-containing heterocycles. rsc.org Common reagents include hydrogen peroxide (H₂O₂), often in combination with acetic acid or catalysts like methyltrioxorhenium (MTO), peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and other agents like Oxone. rsc.orgarkat-usa.org For pyrazinone systems, the choice of oxidant is crucial. For instance, the oxidation of fused pyrimidine (B1678525) systems to their mono-N-oxides has been successfully achieved using a mixture of 50% hydrogen peroxide and acetic anhydride (B1165640) at elevated temperatures. rsc.org

Achieving selectivity is a significant challenge, particularly when the substrate contains other nucleophilic nitrogen atoms, such as aliphatic amines. nih.gov A strategy to overcome this involves the in situ protonation of the more basic aliphatic amine, rendering it less nucleophilic and directing the oxidation towards the less basic heteroaromatic nitrogen. nih.gov This approach has been successfully applied to the selective N-oxidation of pyridines, quinolines, and isoquinolines in the presence of aliphatic amines, a technique that could be extrapolated to pyrazinone systems bearing similar functionalities. nih.gov The reactivity of the pyrazine ring itself is influenced by its substituents; electron-donating groups generally facilitate N-oxidation, while strong electron-withdrawing groups can hinder the reaction. arkat-usa.orgnih.gov

Table 1: Common Oxidizing Agents for Heterocyclic N-Oxidation

| Oxidizing Agent/System | Typical Substrates | Notes |

|---|---|---|

| H₂O₂ / Acetic Acid | Pyridines | A classic and cost-effective method. arkat-usa.org |

| m-CPBA | Pyridines, Quinoxalines | A widely used and effective peroxy acid. arkat-usa.orgnih.gov |

| Methyltrioxorhenium (MTO) / H₂O₂ | Substituted Pyridines | Catalytic system effective for various substituted pyridines. arkat-usa.org |

| H₂O₂ / Acetic Anhydride | Fused Pyrimidines | Effective for less reactive fused systems at elevated temperatures. rsc.org |

Regioselective Functionalization of Pyrazinone N-Oxides

Once the pyrazinone N-oxide is formed, subsequent functionalization often requires high regioselectivity to install substituents at specific positions on the ring. The N-oxide group significantly alters the electronic properties of the pyrazine ring, activating it for certain types of reactions and directing incoming groups to specific positions.

Drawing parallels from the chemistry of other heterocyclic N-oxides like quinoline (B57606) and pyridine N-oxides, several regioselective functionalization strategies can be envisioned for pyrazinone N-oxides. researchgate.net For example, metal-catalyzed C-H functionalization has emerged as a powerful tool. Copper-catalyzed C-H alkenylation and borylative alkylation of quinoline N-oxides with vinyl arenes proceed with high regioselectivity. researchgate.net Similarly, gold-catalyzed C3-H functionalization of quinoline N-oxides with indole (B1671886) and aniline (B41778) nucleophiles has been demonstrated. researchgate.net

Halogenation is another important transformation. A mild and regioselective method for the C2-bromination of fused azine N-oxides has been developed using tosic anhydride as an activator and tetra-n-butylammonium bromide as the bromide source. nih.gov This method shows excellent regioselectivity and could potentially be adapted for pyrazinone N-oxides. nih.gov The activation of the N-oxide allows for nucleophilic attack at positions that would otherwise be unreactive in the parent heterocycle. This activation has been exploited in Reissert-Henze type reactions to introduce halogens and pseudohalogens onto the pyridine ring of 7-azaindole (B17877) via its N-oxide. researchgate.net

Synthesis of 5-Methylpyrazin-2(1H)-one 4-oxide Related Pyrazines and N-Oxides

The construction of the core pyrazine or pyrazinone structure is fundamental. Various synthetic routes provide access to precursors like 5-methylpyrazine-2-carboxylic acid and other methylated pyrazinone N-oxides.

Synthesis of 5-Methylpyrazine-2-carboxylic Acid Derivatives

5-Methylpyrazine-2-carboxylic acid is a key intermediate for the synthesis of the target compound and numerous other derivatives. One common synthetic route involves the cyclization of methylglyoxal (B44143) and o-phenylenediamine, followed by oxidation, acidification, and purification steps. google.com

The carboxylic acid group can be readily converted into other functional groups. For example, it can be esterified to produce methyl 5-methylpyrazine-2-carboxylate by reacting it with methanol (B129727) in the presence of an ion exchange resin like AMBERLYST 15. chemicalbook.com Furthermore, the carboxylic acid can be coupled with various amines to form amides. A novel series of piperazine (B1678402) derivatives of 5-methylpyrazine-2-carboxylic acid has been synthesized using propyl phosphonic anhydride (T3P) as an efficient coupling reagent. rjpbcs.com Another important class of derivatives, 5-methylpyrazine-2-carbohydrazides, has been synthesized and evaluated for potential biological activities. researchgate.net

Table 2: Synthesis of 5-Methylpyrazine-2-carboxylic Acid Derivatives

| Derivative Type | Reagents & Conditions | Starting Material | Reference |

|---|---|---|---|

| Methyl Ester | Methanol, AMBERLYST 15, Reflux | 5-Methylpyrazine-2-carboxylic acid | chemicalbook.com |

| Piperazine Amides | N-heteroarylpiperazine, T3P, DIPEA, DMF | 5-Methylpyrazine-2-carboxylic acid | rjpbcs.com |

| Carbohydrazides | Hydrazine hydrate, Ethanol, Reflux | Ester of 5-methylpyrazine-2-carboxylic acid | researchgate.net |

Synthetic Pathways for Other Methylated Pyrazinone N-Oxides

Nature provides inspiration for the synthesis of other methylated pyrazinone N-oxides. For example, the signaling molecule coralinone, identified as 3-isobutyl-6-isopropyl-5-methylpyrazin-2(1H)-one, is a naturally occurring 5-methylated pyrazinone. nih.gov Its biosynthesis in myxobacteria is accomplished by a hybrid nonribosomal peptide synthetase (NRPS)/polyketide synthase (PKS) gene, which provides a template for bio-inspired chemical synthesis. nih.gov

Microorganisms are known to produce a variety of alkylated pyrazines, which can serve as precursors for N-oxidation. Strains of Bacillus subtilis isolated from fermented foods can produce 2-methylpyrazine (B48319), 2,5-dimethylpyrazine (2,5-DMP), and 2,3,5-trimethylpyrazine. mdpi.com The synthesis of these pyrazinone scaffolds often involves the condensation of two amino acids, followed by cyclization and oxidation steps. nih.govresearchgate.net Chemical synthesis methods often mimic these biological pathways, for instance, by condensing α-amino acid amides with 1,2-dicarbonyl compounds. rsc.org

Approaches to Pyrazinone Analogues Bearing N-Oxide Moieties

The N-oxide moiety is a versatile functional group in medicinal chemistry, and its incorporation into pyrazinone analogues or isosteres is an active area of research. nih.gov The N-oxide group can act as a bioisostere for a carbonyl group, a strategy that has been successfully employed in the design of thrombin inhibitors where replacing a pyrazinone group with a pyridine N-oxide led to enhanced inhibitory activity. nih.gov

The synthesis of various heterocyclic N-oxides, which can be considered analogues of pyrazinone N-oxides, has been explored. Pyridazine (B1198779) N-oxides, for instance, have been developed as photoactivatable precursors for reactive oxygen species. nih.gov Synthetic methods for energetic materials have also yielded a variety of N-oxide-containing heterocycles, including pyrazine-1-oxides, through various cyclization and oxidation reactions. mdpi.com These synthetic strategies often involve the construction of a heterocyclic ring followed by N-oxidation, or cyclization reactions that directly form the N-oxide ring. mdpi.com

Biosynthetic Pathways and Bio-inspired Synthesis of Pyrazinones

The biosynthesis of pyrazinones in nature offers a blueprint for their laboratory synthesis. In many bacteria, the pyrazinone core is assembled by multidomain nonribosomal peptide synthetase (NRPS) enzymes. nih.govacs.org This process typically involves the condensation of two amino acids. acs.org For example, in Staphylococcus aureus, a two-module NRPS condenses two amino acids and then reductively releases an aldehyde, which can undergo non-enzymatic cyclization to form the pyrazinone core. nih.gov

In myxobacteria, a unique hybrid NRPS/PKS system is used to create trialkylated pyrazinones like coralinone. nih.govacs.org Bio-inspired synthetic approaches often mimic these pathways. One of the most fundamental methods for constructing the 2(1H)-pyrazinone skeleton is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.org This reaction has been a cornerstone of pyrazinone synthesis since its discovery and continues to be refined for improved regioselectivity and yield. rsc.org Isotope feeding experiments have shown that amino acids like L-threonine, along with acetate, can serve as precursors in the biosynthesis of pyrazines by microorganisms, providing further clues for developing bio-inspired synthetic routes. mdpi.com

Reaction Mechanisms and Chemical Transformations of 5 Methylpyrazin 2 1h One 4 Oxide

Mechanistic Investigations of N-Oxidation Processes in Pyrazinones

The introduction of an N-oxide group to a pyrazinone ring is a critical transformation that significantly alters its electronic properties and reactivity. The N-oxidation of pyrazine (B50134) derivatives, including pyrazinones, is typically achieved by treatment with strong oxidizing agents. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and a mixture of hydrogen peroxide with acetic acid. arkat-usa.org The choice of the oxidizing system can be crucial, with reagents like hydrogen peroxide in the presence of methyltrioxorhenium (MTO) showing high efficiency for the N-oxidation of substituted pyridines, a reaction that offers parallels to pyrazinone systems. arkat-usa.org

The mechanism of N-oxidation generally involves the nucleophilic attack of the nitrogen atom of the pyrazinone ring on the electrophilic oxygen of the oxidizing agent. For pyrazinones, which possess two nitrogen atoms in the ring, the site of oxidation is influenced by the electronic effects of the substituents. In the case of 5-Methylpyrazin-2(1H)-one, the methyl group at the 5-position is an electron-donating group, which increases the electron density on the adjacent nitrogen atom (N4), making it more nucleophilic and thus the likely site of oxidation to form the 4-oxide.

Theoretical calculations, such as the analysis of molecular electrostatic potential (ESP), can provide insights into the most probable sites for electrophilic attack. rsc.org For similar heterocyclic systems, it has been shown that the nitrogen atoms with higher negative potential are more susceptible to oxidation. rsc.org

Deoxygenation Reactions of Pyrazinone N-Oxides

The removal of the oxygen atom from the N-oxide function, known as deoxygenation, is a fundamental transformation that restores the parent pyrazinone structure. This reaction is of significant synthetic utility, as the N-oxide group can be used to direct other reactions before its removal.

Reductive Methodologies and Catalytic Systems

A variety of reductive methods have been developed for the deoxygenation of heteroaromatic N-oxides, which are applicable to pyrazinone N-oxides. These methods can be broadly categorized as follows:

| Reductive Method | Reagent/Catalyst | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Common and efficient, but may also reduce other functional groups. |

| Phosphorus-based Reagents | PCl₃, PPh₃ | Widely used, but often require stoichiometric amounts and can generate phosphorus-containing byproducts. |

| Low-Valent Titanium | TiCl₄, Zn | Effective for deoxygenation. |

| Samarium Iodide | SmI₂ | A mild and selective reducing agent. |

| Catalytic Transfer Hydrogenation | HCOOH, Et₃N, Pd(OAc)₂ | Utilizes a hydrogen donor in the presence of a catalyst. |

Recent advancements have focused on developing milder and more selective catalytic systems. For instance, palladium-catalyzed deoxygenation using triethylamine (B128534) as the reductant under microwave irradiation has been reported for pyridine (B92270) N-oxides and is a viable method for pyrazinone N-oxides. researchgate.net

Stereochemical and Regiochemical Aspects of Deoxygenation

The stereochemistry of deoxygenation becomes relevant when the pyrazinone N-oxide contains stereocenters. In such cases, the deoxygenation process can potentially proceed with retention or inversion of configuration, depending on the mechanism. However, for an achiral molecule like 5-Methylpyrazin-2(1H)-one 4-oxide, the deoxygenation reaction itself does not introduce any new stereochemical complexity.

Regiochemistry is a key consideration when a molecule contains multiple N-oxide groups or other reducible functional groups. In such scenarios, selective deoxygenation of one N-oxide over another, or over another functional group, is a significant challenge. The choice of reducing agent and reaction conditions plays a crucial role in achieving the desired regioselectivity. For pyrazinone systems with multiple potential reaction sites, the steric and electronic environment around each site will influence the outcome of the deoxygenation reaction.

Electrophilic and Nucleophilic Reactivity of the N-Oxide Moiety

The N-oxide group profoundly influences the reactivity of the pyrazinone ring. The oxygen atom is nucleophilic, while the positive charge on the adjacent nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the N-oxide. thieme-connect.de

Reactions at the N-Oxide Oxygen Atom

The lone pairs of electrons on the N-oxide oxygen atom make it a nucleophilic center. It can react with a variety of electrophiles. For example, acylation or silylation of the N-oxide oxygen increases the electrophilicity of the pyrazinone ring, facilitating subsequent nucleophilic attack. This strategy is often employed in functionalization reactions of the ring.

Substituent Effects on Pyrazinone N-Oxide Reactivity

Substituents on the pyrazinone ring have a significant impact on the reactivity of the N-oxide. The electronic nature of the substituents can either enhance or diminish the nucleophilicity of the N-oxide oxygen and the electrophilicity of the ring carbons.

Influence of Substituents on Reactivity:

| Substituent Type | Position | Effect on Reactivity |

| Electron-donating (e.g., -CH₃) | 5-position | Increases electron density on the N4-oxide, enhancing its nucleophilicity. It also activates the ring towards electrophilic substitution. |

| Electron-withdrawing (e.g., -Cl, -NO₂) | Various | Decreases the nucleophilicity of the N-oxide oxygen but increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack. |

Metal-Catalyzed Transformations Involving Pyrazinone N-Oxides

The N-oxide functionality in pyrazinone derivatives serves as a versatile directing group in various metal-catalyzed reactions, enabling selective C-H functionalization and the construction of complex heterocyclic systems.

C-H Functionalization Directed by N-Oxide Groups

The N-oxide group in pyridine N-oxides, and by extension pyrazinone N-oxides, can direct the functionalization of C-H bonds, particularly at the ortho position. This is a powerful strategy for introducing new substituents onto the heterocyclic ring. Palladium-catalyzed reactions have been developed for the highly selective alkenylation and direct arylation of pyridine N-oxides. acs.org In these processes, the N-oxide likely acts as a coordinating group, directing the metal catalyst to a nearby C-H bond and facilitating its activation.

Mechanistic studies on the direct arylation of pyridine N-oxide have suggested a cooperative catalytic system involving two distinct palladium centers. berkeley.edu It is proposed that C-H bond cleavage occurs at one metal center, and the resulting heteroaryl-metal species undergoes functionalization after being transferred to a second metal center. berkeley.edu This highlights the intricate mechanisms that can operate in these transformations.

The following table summarizes examples of metal-catalyzed C-H functionalization of pyridine N-oxides, which serve as a model for the reactivity of pyrazinone N-oxides.

| Catalyst/Reagents | Substrate | Product | Yield | Reference |

| Pd(OAc)₂, Ag₂CO₃ | Pyridine N-oxide, Ethyl acrylate | (E)-ethyl 3-(pyridin-2-yl)acrylate N-oxide | Good | acs.org |

| Pd(OAc)₂, Ag₂CO₃ | Pyridine N-oxide, Styrene | (E)-2-styrylpyridine N-oxide | Efficient | acs.org |

| Pd(OAc)₂, Ag₂CO₃ | Pyridine N-oxide, Unactivated arene | 2-Arylpyridine N-oxide | High site-selectivity | acs.org |

Oxidative Annulation and Heterocycle Formation

Pyrazine N-oxides can be utilized in oxidative annulation reactions to construct fused heterocyclic systems. These reactions often involve the formation of new C-C and C-N bonds. rsc.org For instance, electrochemical oxidative dehydrogenative annulation has been employed to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) derivatives from 1-(2-aminophenyl)pyrroles, where a C(sp3)–H bond is functionalized. rsc.org The formation of N-oxide energetic compounds often involves cyclization reactions where the N→O bond is formed during the ring-forming process. mdpi.com This highlights the role of N-oxides in directing the formation of complex heterocyclic architectures.

Rearrangement Reactions and Tautomerism in Pyrazinone N-Oxide Systems

Pyrazinone N-oxides can undergo various rearrangement reactions, often triggered by heat or light. A notable example is the rearrangement of pyrazine N-oxides upon treatment with acetic anhydride (B1165640), which can lead to the formation of 2-acetoxypyrazines or 2-hydroxypyrazines. acs.orgyoutube.com This type of reaction, often referred to as the Boekelheide reaction in related systems, proceeds through an initial acylation of the N-oxide oxygen, followed by a rearrangement.

Nucleophilic addition to pyridine N-oxides with an alkyl group in the 2-position, upon reaction with an acid anhydride, can lead to a nih.govnih.gov-sigmatropic rearrangement. chemtube3d.com This process involves acylation of the oxygen, proton removal from the alkyl side chain, and subsequent rearrangement through a six-membered transition state. chemtube3d.com

Tautomerism is another important aspect of pyrazinone N-oxide chemistry. For instance, 3,4,5-trimethylpyrazole 2-oxide exists in equilibrium with its tautomer, 1-hydroxy-3,4,5-trimethylpyrazole, with the latter being more stable in solution. rsc.org The tautomeric equilibrium of pyrazolin-5-ones is a well-studied phenomenon, with the CH, NH, and OH forms being the main contributors. researchgate.net The specific tautomers present can be influenced by the solvent and substituents. researchgate.netresearchgate.net

Cycloaddition Chemistry of Pyrazinone N-Oxide Derivatives

Heterocyclic N-oxides can participate in cycloaddition reactions. For example, pyridine N-oxide can undergo a [3+2] cycloaddition with phenyl isocyanate to form a primary product that can thermally rearrange. thieme-connect.de Nitrile oxides, which are 1,3-dipoles, react with alkynes in a 1,3-dipolar cycloaddition to form isoxazoles, which are stable aromatic heterocycles. youtube.com While specific examples for this compound are not detailed in the provided results, the general reactivity of N-oxides suggests potential for such transformations.

Radical-Mediated Reactions of Pyrazinone N-Oxides

Pyridine N-oxides can serve as precursors for oxygen-centered radicals under photoredox catalysis. nih.govnih.gov These radicals can then participate in hydrogen atom transfer (HAT) processes, enabling the functionalization of unactivated C-H bonds. nih.govnih.govacs.org This strategy has been used for the alkylation and heteroarylation of a wide range of substrates. nih.govnih.gov The reactivity and selectivity of these pyridine N-oxide-based HAT catalysts can be tuned by modifying their structure. chemrxiv.org

Certain heterocyclic N-oxides, such as tirapazamine, are known to be reduced to highly reactive free radicals under hypoxic conditions, leading to cytotoxicity through DNA damage. nih.gov This highlights the potential for pyrazinone N-oxides to be involved in radical-mediated biological processes. Pyridazine (B1198779) N-oxides have been developed as photoactivatable sources of atomic oxygen, which can mediate C-H oxidation. nih.govnih.gov

Advanced Spectroscopic Analysis of Pyrazinone N Oxides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides atom-level connectivity and spatial information.

High-resolution NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, offers fundamental insights into the molecular structure of pyrazinone N-oxides. While specific spectral data for 5-Methylpyrazin-2(1H)-one 4-oxide is not extensively published, analysis of analogous structures like 2-methylpyrazine (B48319) and various N-oxides allows for the prediction of its spectral characteristics. rsc.orgchemicalbook.com

¹H NMR: Proton NMR spectra reveal the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For this compound, one would expect distinct signals for the methyl protons, the two aromatic protons on the pyrazinone ring, and the N-H proton. The chemical shifts of the ring protons are significantly influenced by the electron-withdrawing effects of the carbonyl group and the N-oxide functionality.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would be expected to show signals for the methyl carbon, the carbonyl carbon, and the three unique carbons of the pyrazine (B50134) ring. The chemical shifts, particularly for the carbons adjacent to the nitrogen and oxygen atoms, are diagnostic of the electronic structure. nih.gov

¹⁵N NMR: Nitrogen-15 NMR is a powerful, though less common, technique for studying nitrogen-containing heterocycles. It directly probes the electronic environment of the nitrogen atoms. For the target molecule, two distinct ¹⁵N signals would be anticipated, one for the amide nitrogen (N1) and another for the N-oxide nitrogen (N4). The chemical shift of the N4 atom would be particularly sensitive to the N→O dative bond. libretexts.org Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, techniques like Heteronuclear Single Quantum Coherence (HSQC) are often employed for indirect detection. libretexts.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Related Compounds

This table presents data for analogous compounds to illustrate the typical chemical shift ranges for protons and carbons in similar chemical environments.

| Compound | Nucleus | Position | Chemical Shift (ppm) | Solvent |

| 2-Methylpyridine N-Oxide | ¹H | -CH₃ | 2.53 | CDCl₃ |

| Ar-H | 7.20-7.32 | CDCl₃ | ||

| Ar-H | 8.29-8.30 | CDCl₃ | ||

| ¹³C | -CH₃ | 17.3 | CDCl₃ | |

| Ar-C | 123.2, 125.5, 126.1 | CDCl₃ | ||

| Ar-C | 138.8, 148.5 | CDCl₃ | ||

| 2-Methylpyrazine | ¹H | -CH₃ | 2.57 | CDCl₃ |

| H-3 | 8.38 | CDCl₃ | ||

| H-5, H-6 | 8.42-8.50 | CDCl₃ | ||

| Sparteine N1-oxide | ¹³C | C atoms near N-oxide | ~60-70 | DMSO-d₆ |

Data sourced from references rsc.orgchemicalbook.comnih.gov.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex spectra and elucidating detailed structural features by correlating different nuclei. libretexts.orgnationalmaglab.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the two protons on the pyrazinone ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link the proton signals of the methyl group and the ring protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). It is invaluable for piecing together molecular fragments. For instance, an HMBC spectrum could show correlations from the methyl protons to the C5 and C6 carbons of the pyrazinone ring, establishing the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.edunih.gov This is crucial for determining stereochemistry and conformation. For the target molecule, NOESY could reveal through-space interactions between the methyl protons and the adjacent ring proton at C6.

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their crystalline or amorphous solid forms, providing information that is often lost upon dissolution. mdpi.com It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline structures. For this compound, ssNMR could be used to:

Characterize different crystalline forms. capes.gov.br

Determine the tautomeric form present in the solid state (e.g., the position of the N-H proton).

Analyze intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.com

Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden signals in the solid state. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

For a vibration to be IR active, it must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. youtube.com

N-O Bond Vibration: The N-oxide group has a characteristic stretching vibration (νN-O) that is a key diagnostic peak in the spectra of these compounds. This bond is highly polar, resulting in a strong absorption in the FT-IR spectrum. Theoretical and experimental studies on related N-oxides show that this mode is also influenced by the electronic nature of the ring and any intermolecular interactions, such as hydrogen bonding. nih.gov

Pyrazinone Ring Vibrations: The pyrazinone ring itself gives rise to a complex series of vibrations. These include:

C=O Stretch: A very strong and sharp absorption in the FT-IR spectrum, typically found in the region of 1650-1700 cm⁻¹, characteristic of the amide carbonyl group.

C=C and C=N Stretches: These occur in the 1400-1650 cm⁻¹ region and are characteristic of the aromatic heterocyclic ring.

Ring Breathing Modes: These are collective vibrations of the entire ring system and are often prominent in the Raman spectrum. montana.edu

C-H Bending Modes: Out-of-plane (OOP) C-H bending vibrations appear in the lower frequency region of the FT-IR spectrum and can be diagnostic of the substitution pattern on the ring.

Table 2: Typical Vibrational Frequencies for Functional Groups in Pyrazinone N-Oxides

| Functional Group / Vibration | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | FT-IR | 3200 - 3400 | Medium-Broad |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | FT-IR, Raman | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | FT-IR | 1650 - 1700 | Strong |

| C=N, C=C Ring Stretches | FT-IR, Raman | 1400 - 1650 | Medium-Strong |

| N-O Stretch | FT-IR | 1200 - 1300 | Strong |

Note: These are general ranges and the exact positions can vary based on the specific molecular structure and sample phase.

In-situ spectroscopy involves monitoring a chemical reaction as it happens, without the need to isolate intermediates. FT-IR spectroscopy is particularly well-suited for this purpose. By coupling an FT-IR spectrometer to a reaction vessel, it is possible to continuously record spectra of the reaction mixture. rsc.org This approach can be used to:

Track the disappearance of reactants and the appearance of products in real-time by monitoring the intensity of their characteristic vibrational bands.

Identify and characterize transient intermediates that may not be stable enough for isolation.

Obtain kinetic data to elucidate the reaction mechanism, for example, in the N-oxidation of the pyrazinone precursor.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For pyrazinone N-oxides, soft ionization techniques are often employed to preserve the intact molecule for initial detection.

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of a molecule, which allows for the determination of its elemental formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate protonated molecules, [M+H]⁺, of pyrazinone N-oxides. bris.ac.uk The precise mass measurement from HRMS helps to distinguish between isomers and confirm the elemental composition. mdpi.com For this compound (C₅H₆N₂O₂), the exact mass of the protonated molecule can be calculated and compared against the experimental value to confirm its identity.

Table 1: HRMS Data for the Protonated Molecule of this compound

| Property | Value |

| Molecular Formula | C₅H₆N₂O₂ |

| Calculated Exact Mass [M] | 126.0429 u |

| Calculated m/z for [M+H]⁺ | 127.0507 u |

| Ion Formula | [C₅H₇N₂O₂]⁺ |

This table is generated based on the chemical formula and standard atomic weights. Actual experimental values would be compared to these calculated values for confirmation.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by isolating a precursor ion and inducing its fragmentation. The resulting product ions provide a "fingerprint" of the molecule's structure. For pyrazine N-oxides, collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) reveals characteristic fragmentation pathways. conicet.gov.ar

A key and diagnostic fragmentation for N-oxides is the neutral loss of an oxygen atom ([M+H - 16]⁺). nih.govresearchgate.net This "deoxygenation" can be a thermally activated process in the ion source or induced by collision in the mass analyzer. nih.gov Other common fragmentations involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃), depending on the substituents. conicet.gov.armjcce.org.mk The study of these fragmentation patterns helps differentiate between positional isomers, as the substituent's position can influence which fragmentation pathways are favored. conicet.gov.ar For this compound, the fragmentation of the [M+H]⁺ ion (m/z 127.05) would be expected to show a prominent loss of oxygen to yield an ion at m/z 111.05, corresponding to the protonated 5-methylpyrazin-2(1H)-one. Further fragmentation could involve losses related to the methyl group and the pyrazinone ring structure.

Table 2: Predicted MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 127.05 | 111.05 | O (16 Da) | [C₅H₇N₂O]⁺ |

| 127.05 | 99.05 | CO (28 Da) | [C₄H₇N₂O]⁺ |

| 111.05 | 83.05 | CO (28 Da) | [C₄H₇N₂]⁺ |

| 83.05 | 56.04 | HCN (27 Da) | [C₃H₆N]⁺ |

This table represents plausible fragmentation pathways based on known fragmentation behavior of pyrazine N-oxides. conicet.gov.arnih.govmjcce.org.mk

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.net For this compound, a single-crystal X-ray diffraction experiment would reveal the planarity of the pyrazine ring, the N-O bond distance, and the spatial orientation of the methyl and carbonyl groups. The analysis of a closely related compound, 2-methylpyrazine 1,4-dioxide, shows π–π stacking interactions between neighboring molecules and C—H⋯O hydrogen bonds that link molecules into ribbons. researchgate.net Similar interactions would be expected to influence the crystal packing of this compound.

Table 3: Representative Crystallographic Data for a Pyrazine N-Oxide Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.2351 | mdpi.com |

| b (Å) | 26.0156 | mdpi.com |

| c (Å) | 12.4864 | mdpi.com |

| β (°) | 93.243 | mdpi.com |

| Volume (ų) | 2022.17 | mdpi.com |

| Z | 8 | mdpi.com |

| N-O Bond Length (Å) | ~1.34 | wikipedia.org |

| Interplanar Distance (Å) | 3.167 | researchgate.net |

Data adapted from published structures of related pyrazine N-oxides researchgate.netmdpi.com and pyridine (B92270) N-oxide wikipedia.org to illustrate typical parameters.

Gas-Phase Electron Diffraction for Molecular Geometry

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces present in the solid state. rsc.org The resulting data on bond lengths and angles represent the equilibrium geometry of an isolated molecule. A GED study of 4-methylpyridine-N-oxide, a structural analogue, confirmed a planar pyridine ring and provided precise geometric parameters that were in close agreement with quantum chemical calculations. nih.gov A similar study on this compound would provide valuable information on how the N-oxide and methyl substituents affect the geometry of the pyrazinone ring in the gas phase.

Table 4: Expected Geometric Parameters for this compound from Gas-Phase Analysis

| Parameter | Expected Value (Å or °) | Basis of Estimation |

| r(N-O) | 1.34 - 1.39 Å | Based on pyridine N-oxides wikipedia.orgnih.gov |

| r(C=O) | ~1.22 Å | Typical C=O bond length |

| r(C-N) in ring | 1.34 - 1.40 Å | Based on pyridine N-oxides nih.gov |

| r(C-C) in ring | 1.38 - 1.42 Å | Based on pyridine N-oxides nih.gov |

| ∠(C-N-C) in ring | ~124° | Based on pyridine N-oxide wikipedia.org |

| Molecular Symmetry | Cₛ (if planar) | Based on 4-methylpyridine-N-oxide nih.gov |

These values are estimates based on data from analogous compounds and general chemical principles. A dedicated GED experiment would be required for precise determination.

Advanced Spectroscopic Techniques for Isotopic Labeling Studies

Isotopic labeling is a powerful method used in conjunction with spectroscopy (primarily MS and NMR) to trace the pathways of atoms in chemical reactions and to aid in structural assignments. nih.gov For this compound, selective incorporation of stable isotopes such as ¹⁸O, ¹⁵N, ¹³C, or ²H (deuterium) can provide unambiguous information. For instance, labeling the N-oxide oxygen with ¹⁸O would result in a +2 Da shift in the molecular ion peak in the mass spectrum. The subsequent fragmentation would confirm which fragments retain the N-oxide oxygen. nih.gov Similarly, ¹⁵N labeling could clarify the nitrogen sources in biosynthetic or synthetic pathways. nih.gov These labeling studies are crucial for elucidating complex fragmentation mechanisms in MS and for assigning signals in complex NMR spectra. nih.govnih.gov

Table 5: Application of Isotopic Labeling in the Spectroscopic Analysis of this compound

| Isotope Label | Spectroscopic Method | Purpose |

| ¹⁸O | Mass Spectrometry (MS/MS) | Trace the N-oxide oxygen during fragmentation. |

| ¹⁵N | Mass Spectrometry, NMR | Elucidate biosynthetic/synthetic pathways; aid in NMR signal assignment. |

| ¹³C | NMR Spectroscopy | Assist in assigning carbon signals in the ¹³C NMR spectrum. |

| ²H (Deuterium) | Mass Spectrometry, NMR | Probe reaction mechanisms; simplify ¹H NMR spectra. |

Theoretical and Computational Chemistry of 5 Methylpyrazin 2 1h One 4 Oxide

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are powerful tools for elucidating the electronic characteristics and bonding nature of molecules like 5-Methylpyrazin-2(1H)-one 4-oxide. These computational approaches offer a detailed view of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard method for calculating the ground state properties of molecular systems with a good balance between accuracy and computational cost. For pyrazine (B50134) N-oxides and related heterocyclic N-oxides, DFT calculations are employed to determine optimized geometries, electronic structures, and various molecular properties.

Theoretical calculations using DFT have been utilized to study the effect of the N→O bond on the structures and properties of pyrazines and their N-oxides. mdpi.com These studies reveal that the introduction of an N-oxide group can influence bond lengths within the heterocyclic ring. mdpi.com For instance, the N→O bond can lead to a shortening of adjacent C-C bonds and a lengthening of the C-N bonds near the N-oxide group. mdpi.com

The electronic properties, such as the distribution of electron density and the nature of molecular orbitals, are also well-described by DFT. These calculations are fundamental for understanding the reactivity and interaction of these molecules with other chemical species. For example, the computed electrostatic potential surface can highlight regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Selected Computed Properties of Pyridine (B92270) N-Oxide Derivatives

| Property | Pyridine N-oxide | Trimethylamine N-oxide |

| N-O Bond Dissociation Enthalpy (kcal/mol) | ~60-66 | Lower than Pyridine N-oxide |

| N-O Bond Length (Å) | 1.34 | Longer than Pyridine N-oxide |

| Basicity (pKa of conjugate acid) | 0.8 | --- |

Data compiled from computational studies. nih.govwikipedia.org

Ab Initio and Semi-Empirical Methods for Electronic Descriptors

Beyond DFT, other quantum chemical methods such as ab initio and semi-empirical calculations provide valuable electronic descriptors. Ab initio methods, while computationally more intensive, can offer higher accuracy for certain properties. Semi-empirical methods, on the other hand, are faster and can be applied to larger systems, though with some trade-off in precision.

These methods can be used to calculate a range of electronic descriptors, including ionization potentials, electron affinities, and molecular orbital energies (HOMO and LUMO). These descriptors are crucial for predicting the chemical reactivity and kinetic stability of this compound. For instance, the energy gap between the HOMO and LUMO can indicate the molecule's excitability and its tendency to participate in chemical reactions.

Conformational Analysis and Tautomeric Equilibria in Pyrazinone N-Oxide Systems

Pyrazinone N-oxides can exist in different conformations and tautomeric forms. Computational methods are instrumental in exploring the potential energy surface of these molecules to identify stable conformers and to study the equilibrium between different tautomers.

Tautomerism is a significant aspect of pyrazinone chemistry, as different tautomers can exhibit distinct chemical and physical properties. nih.gov For example, 2-hydroxypyrazines can exist in tautomeric equilibrium with pyrazinones. Computational studies can predict the relative stabilities of these tautomers in different environments (gas phase or in solution) by calculating their free energies. researchgate.net These calculations often involve continuum salvation models to account for the effect of the solvent. researchgate.net

The study of tautomeric equilibria is critical for understanding the behavior of these compounds in biological systems and for designing molecules with specific properties. The relative populations of tautomers can be influenced by factors such as solvent polarity and the presence of hydrogen bonding.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving pyrazinone N-oxides. By modeling reaction pathways and characterizing transition states, researchers can gain a deeper understanding of the kinetics and thermodynamics of these processes.

Computational Elucidation of Oxidation and Deoxygenation Mechanisms

The oxidation and deoxygenation of pyrazine N-oxides are fundamental reactions with significant synthetic implications. rsc.orgrsc.orgorganic-chemistry.org Computational modeling can provide detailed mechanistic insights into these transformations.

For instance, DFT calculations can be used to investigate the mechanism of deoxygenation of heterocyclic N-oxides. rsc.org These studies can reveal the role of catalysts and reagents, such as the interaction between an iodide ion and the N-oxide oxygen within a specific chemical environment. rsc.org The mechanism can be determined to proceed through specific pathways, such as an SN2-type mechanism. rsc.org

Similarly, the mechanisms of oxidation reactions can be explored. Computational studies on the oxidation of substituted pyrazine-di-N-oxides have described the process by an E1C1E2C2 mechanism, which includes the formation of a complex between the di-N-oxide radical cation and the solvent. colab.ws

Energetics and Kinetics of Key Transformations

By calculating the energies of reactants, intermediates, transition states, and products, computational methods can determine the energetics of a reaction, including the reaction enthalpy and activation energy. This information is crucial for predicting the feasibility and rate of a chemical transformation.

For example, the N-O bond dissociation enthalpy is a key parameter that can be calculated to understand the lability of the N-oxide group. nih.gov Computational studies have been performed to compare the N-O bond dissociation enthalpies of various N-oxides, providing insights into their relative stabilities and reactivity. nih.gov

Kinetic parameters can also be estimated from the calculated activation energies, allowing for a comparison of different reaction pathways and the identification of the most favorable one. These computational predictions can guide experimental work and the development of new synthetic methodologies.

Chemical Utility and Advanced Research Applications of Pyrazinone N Oxide Chemistry

Pyrazinone N-Oxides as Versatile Synthetic Intermediates

Pyrazinone N-oxides are valuable synthons in organic chemistry, serving as precursors for a variety of other molecular structures. The inherent reactivity of the N-oxide group, combined with the foundational pyrazinone scaffold, allows for diverse chemical transformations. These compounds are recognized as key building blocks in the synthesis of numerous bioactive molecules and natural products. nih.govrsc.orgresearchgate.netsemanticscholar.orgrsc.org The 2(1H)-pyrazinone framework itself is a constituent of many natural substances, highlighting its importance as a synthetic target and intermediate. nih.govrsc.org

The pyrazinone N-oxide structure is a gateway to other heterocyclic systems. The N-oxide group can be leveraged to facilitate ring-opening, rearrangement, or cycloaddition reactions, leading to novel heterocyclic frameworks. For instance, heteroaromatic N-oxides can undergo photochemical rearrangements. nih.govnih.gov Specifically, pyridazine (B1198779) N-oxides have been shown to convert into highly reactive 2-aminofurans through a process involving UV light and transition metal catalysis. nih.gov This transformation proceeds through a transient (Z)-diazoalkene intermediate, demonstrating the N-oxide's capacity to enable complex chemical pathways. nih.gov

While direct examples for 5-Methylpyrazin-2(1H)-one 4-oxide are specific, the principles derived from related N-oxide chemistry suggest its potential as a precursor. The N-oxide functionality can also be used to direct substitutions on the pyrazine (B50134) ring, which can then be followed by cyclization reactions to form fused heterocyclic systems. For example, the synthesis of pyrazolo[5,1-d] researchgate.netnih.govnih.govnih.govtetrazine-4(3H)-ones has been achieved from 5-aminopyrazole precursors, which themselves can be derived from complex synthetic routes where a pyrazinone-like structure could be a key intermediate. nih.gov

Table 1: Transformations of Heteroaromatic N-Oxides as Precursors

| Precursor Class | Reagents/Conditions | Product Class | Reference |

| Pyridazine N-Oxides | UV light (350 nm), Rh₂(esp)₂ | 2-Aminofurans | nih.gov |

| Pyridazine N-Oxides | UV light (350 nm) | (Z)-Diazoalkenes | nih.gov |

| 2-Acetylaminopyrazine | Peracetic Acid | 2-Acetylaminopyrazine N-Oxides | |

| Pyridine (B92270) N-Oxides | Photo-irradiation | Photoisomers (e.g., diazo intermediates) | nih.gov |

The 2(1H)-pyrazinone scaffold is a fundamental component in a wide array of natural products and pharmacologically active molecules. nih.govrsc.org Its utility as a building block is well-established in medicinal chemistry and drug design. rsc.org For example, the pyrazinone core is found in natural products like deoxyaspergillic acid, flavacol, and arglecin. nih.govresearchgate.net

Synthetic pyrazinone derivatives have also shown significant biological activity, acting as inhibitors for enzymes like HIV reverse transcriptase and thrombin. rsc.org The synthesis of these complex molecules often relies on the initial construction of a substituted pyrazinone ring from acyclic precursors, such as α-amino acid amides and 1,2-dicarbonyl compounds. nih.govrsc.orgsemanticscholar.org The N-oxide functionality on a compound like this compound adds another layer of synthetic versatility, allowing for further functionalization or manipulation of the core structure as it is incorporated into a larger molecular architecture.

Roles in Catalysis and Reaction Design

Heteroaromatic N-oxides are increasingly recognized for their roles in catalysis, acting both as ligands for metal centers and as organocatalysts in their own right. nih.govmdpi.com Their utility stems from the electronic nature of the N-oxide bond, which makes the oxygen atom a potent electron-pair donor or Lewis base. nih.gov

Pyridine N-oxides, close structural relatives of pyrazinone N-oxides, are known to form stable complexes with a variety of transition metals, including nickel, iron, and cobalt. wikipedia.org In these complexes, the N-oxide binds to the metal through the oxygen atom. wikipedia.org This ability to act as a ligand is being exploited in the development of new catalytic systems. For example, zinc complexes supported by pyridine-N-oxide ligands have been synthesized and shown to be highly efficient catalysts for thiol-Michael addition reactions. rsc.org

Furthermore, N-oxide ligands have been computationally studied for their potential in the selective separation of lanthanides, indicating their strong and selective coordination abilities. nih.gov Chiral N-oxides, when combined with metal ions like copper(II), can create an asymmetric environment for reactions such as the Henry reaction. mdpi.com This suggests that chiral derivatives of this compound could serve as valuable ligands in asymmetric metal catalysis.

Table 2: Applications of Heteroaromatic N-Oxides in Metal Catalysis

| N-Oxide Ligand Type | Metal Center | Catalyzed Reaction | Reference |

| Dipyridylpyrrole N-Oxide | Zinc (Zn) | Thiol-Michael Addition | rsc.org |

| Pyridine-Oxazoline N-Oxide | Copper (Cu) | Henry Reaction | mdpi.com |

| General Pyridine N-Oxides | Mn, Fe, Co, Ni | Formation of Coordination Complexes | wikipedia.org |

| N-Oxide based ligands | Lanthanides (Ln) | Selective Separations | nih.gov |

The Lewis basicity of the N-oxide oxygen allows these compounds to function as effective organocatalysts. nih.gov They are particularly adept at activating organosilicon reagents, such as allyl(trichloro)silane, for reactions like the allylation of aldehydes. nih.govnih.gov Structurally simple chiral pyridine N-oxides, derived from common amino acids, have been shown to catalyze these reactions with good yields and significant enantiomeric excess. nih.gov

This catalytic activity is based on the N-oxide's ability to act as a strong Lewis base and activate Lewis acidic compounds. nih.govmdpi.com This principle is broadly applicable to various heteroaromatic N-oxides, including pyrazinone N-oxides. The development of chiral versions of these catalysts is a key area of research, as it allows for the stereocontrolled synthesis of complex molecules without the need for metal catalysts. nih.gov

Contributions to Materials Science

The unique properties of the N-oxide group, particularly its ability to improve oxygen balance, have led to the investigation of N-oxide-containing heterocycles in the field of materials science, especially for energetic materials. mdpi.com The introduction of an N→O bond into a heterocyclic ring can increase the density and detonation performance of the resulting compound. mdpi.com

Research into fused-ring systems containing N-oxide functionalities, such as pyrazolo[5,1-d]-1,2,3,5-tetrazine-2-oxides, has yielded materials with high density, excellent detonation velocities, and low sensitivity. mdpi.com While specific research on this compound as a material component is not widely documented, the broader class of pyrazine and other heterocyclic N-oxides are considered promising frameworks for creating new high-energy substances. mdpi.com The synthesis of these energetic materials often involves cyclization and nitration reactions of N-oxide precursors. mdpi.com

N-Oxide Functionality in Energetic Materials

The introduction of N-oxide functionalities into heterocyclic rings is a well-established strategy for enhancing the performance of energetic materials. mdpi.comrsc.org The N-oxide group improves the oxygen balance and can increase the density and heat of formation of a compound, all of which are critical parameters for energetic performance. mdpi.comicm.edu.pl This is due to the N→O bond, which not only provides an oxygen atom but can also stabilize the molecule by mitigating electron repulsion within the nitrogen-rich heterocyclic system. mdpi.com

Table 1: Comparison of Energetic Properties of N-Oxide vs. Precursor Compounds This table presents data for illustrative N-oxide compounds to demonstrate the effect of the N-oxide functionality, as specific data for this compound is not available.

| Compound | Structure | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Source |

| 2,6-Diamino-3,5-dinitropyrazine | C₄H₄N₆O₄ | 1.89 | ~8400 | ~32 | rsc.org |

| LLM-105 (2,6-Diamino-3,5-dinitropyrazine-1-oxide) | C₄H₄N₆O₅ | 1.918 | 8560 | - | rsc.org |

| A Tetrazine Precursor | - | Lower | Lower | Lower | frontiersin.org |

| A Tetrazine N-Oxide | - | Higher | Higher | Higher | frontiersin.org |

Photophysical Properties and Singlet Fission Applications

The photophysical properties of heterocyclic N-oxides are of significant interest due to their potential applications in areas such as photoredox catalysis and materials science. The N-oxide group can significantly influence the electronic structure and excited-state reactivity of the parent heterocycle. mdpi.comnih.gov For instance, studies on pyridazine N-oxides have shown that they can serve as photoactivatable precursors for reactive oxygen species. nih.gov

Specific photophysical data for this compound are not extensively documented. However, research on analogous systems provides insight into the effects of the N-oxide functionality. A study on donor-acceptor-donor dyes containing mdpi.comrsc.orgelectronicsandbooks.comoxadiazolo[3,4-d]pyridazine and its N-oxide revealed that the introduction of the N-oxide group leads to a significant decrease in luminescence intensity and quantum yield. mdpi.com The N-oxide also shifted the phosphorescence maximum from the near-infrared to the red region of the spectrum. mdpi.com The absorption spectra of these N-oxides typically show bands corresponding to π → π* and intramolecular charge transfer (ICT) transitions. mdpi.com

Table 2: Illustrative Photophysical Parameters of an Oxadiazole Pyridazine Dye and its N-Oxide Data from a related heterocyclic system is presented to illustrate the potential influence of the N-oxide group.

| Compound System | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Observation | Source |

| 1,2,5-Oxadiazolo[3,4-d]pyridazine dye | Varies | Varies | Reference fluorescence | mdpi.com |

| 1,2,5-Oxadiazolo[3,4-d]pyridazine N-oxide dye | Varies | Varies | Decreased luminescence intensity and quantum yield | mdpi.com |

Singlet fission, a process where a singlet exciton (B1674681) splits into two triplet excitons, is a promising mechanism for enhancing solar cell efficiency. tudelft.nlnih.gov This process is highly dependent on the electronic structure and intermolecular arrangement of the chromophores. tudelft.nlnih.gov While there is extensive research on singlet fission in acenes like pentacene (B32325) and tetracene nih.govnih.gov, the application of pyrazinone N-oxides in this area remains largely unexplored. The fundamental requirement for singlet fission is that the energy of the first excited singlet state (S₁) is approximately twice the energy of the first triplet state (T₁). The introduction of an N-oxide group would alter the energies of these states, but whether this would favor or hinder singlet fission in a pyrazinone system requires further investigation.

Bioisosteric and Bio-inspired Applications

N-Oxides as Bioisosteres for Carbonyl Groups

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. researchgate.net The N-oxide functionality has been explored as a bioisostere for various groups due to its unique electronic and steric properties. electronicsandbooks.comnih.gov The highly polar N⁺–O⁻ bond can participate in hydrogen bonding, similar to a carbonyl group. nih.gov

While direct studies of this compound as a carbonyl bioisostere are not prominent, the concept is supported by research on related structures. For example, the replacement of a chlorine atom on a pyrazinone ring with a nitrile group was used to reduce metabolic activation, an application of bioisosteric principles to improve a molecule's pharmacokinetic profile. nih.gov More broadly, pyridones are recognized as effective bioisosteres for phenyls and other heterocycles in drug design. This suggests that the pyrazinone N-oxide core could similarly serve as a versatile scaffold for bioisosteric replacement strategies aimed at optimizing drug candidates.

Pyrazinone N-Oxides as Nitric Oxide (NO) Mimics

Nitric oxide (NO) is a crucial signaling molecule in numerous physiological processes, and NO-releasing compounds, or NO donors, have significant therapeutic potential. frontiersin.orgresearchgate.net The effect of NO is highly dependent on its concentration, with high levels often inducing anti-tumor effects. researchgate.net Various chemical scaffolds, such as furoxans, are known to release NO under physiological conditions. mdpi.com

The potential for pyrazinone N-oxides to act as NO mimics or donors is an area of emerging interest. While direct evidence for NO release from this compound is not available, the general class of heterocyclic N-oxides has been investigated for related activities. For example, certain compounds containing the [N(O)NO]⁻ functional group have been incorporated into polymeric matrices to create materials that provide sustained NO release. nih.gov The development of novel NO donors is an active field of research, and the pyrazinone N-oxide scaffold could potentially be engineered to release NO under specific biological triggers, although this remains to be experimentally verified.

Development of Novel Methodologies in Organic Synthesis

The synthesis of functionalized pyrazinone N-oxides is crucial for exploring their applications. Research in this area focuses on developing efficient and regioselective synthetic routes. A total synthesis of OPC-15161, a complex 2,5-dioxygenated pyrazine 4-oxide, highlights a potential strategy. rsc.org In this multi-step synthesis, the key precursor, a 5-hydroxypyrazin-2(1H)-one-4-oxide derivative, was prepared from tryptophan methyl ester. rsc.org

Another approach to constructing the pyrazine core involves the cyclization of N-allyl malonamides. rsc.org This method provides access to pyrazines with ester and hydroxy groups at the 2- and 3-positions, which can be further functionalized. While this specific method does not directly yield a 4-oxide, it demonstrates a modern approach to building the foundational pyrazine structure, which could then be subjected to N-oxidation. The synthesis of substituted pyrazines and their N-oxides continues to be an active area of research, driven by the need for novel compounds for various applications.

Future Directions and Emerging Research Avenues

Sustainable Synthesis of Pyrazinone N-Oxides

The chemical industry is increasingly focusing on sustainable and environmentally friendly synthetic methods. Future research on the synthesis of 5-Methylpyrazin-2(1H)-one 4-oxide and related pyrazinone N-oxides will likely prioritize green chemistry principles.

Key areas of investigation will include:

Biocatalysis: The use of enzymes to catalyze the N-oxidation of pyrazinones offers a green alternative to traditional chemical oxidants. For instance, the soluble di-iron monooxygenase PmlABCDEF, produced in Pseudomonas species, has been shown to be effective in the synthesis of heteroaromatic N-oxides under environmentally benign conditions. researchgate.net Future work could involve engineering existing monooxygenases or discovering new ones with high selectivity and efficiency for the N-oxidation of substituted pyrazinones like 5-Methylpyrazin-2(1H)-one. The overexpression of biosynthetic operons, such as the Pseudomonas virulence factor (pvf) operon, has led to the discovery of pyrazine (B50134) N-oxides, suggesting that genome mining could uncover novel biocatalytic routes. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes in terms of safety, efficiency, and scalability. The application of flow chemistry to the synthesis of nitrogen-containing heterocycles is a rapidly growing field. mdpi.com For example, the use of a packed-bed microreactor with titanium silicalite (TS-1) and hydrogen peroxide has been demonstrated for the efficient synthesis of pyridine (B92270) N-oxides. organic-chemistry.org This approach could be adapted for the continuous and safe production of pyrazinone N-oxides, potentially reducing reaction times and improving yields. The synthesis of pyrazolopyrimidinones has been achieved with a significant reduction in reaction time from hours to minutes using flow conditions. researchgate.net

Green Oxidation Reagents: Research into milder and more sustainable oxidizing agents is ongoing. Reagents like sodium percarbonate in the presence of rhenium-based catalysts and urea-hydrogen peroxide adduct (UHP) have been used for the efficient N-oxidation of various nitrogen heterocycles. organic-chemistry.org Future studies could explore the application of these and other green oxidants for the selective synthesis of this compound.

Advanced Computational Design of Pyrazinone N-Oxide Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of functional molecules. For pyrazinone N-oxides, computational approaches can provide deep insights into their electronic structure, reactivity, and potential applications.

Future research in this area could focus on:

Structure-Property Relationship Studies: Density functional theory (DFT) and other quantum chemical methods can be employed to calculate the geometric and electronic properties of this compound and its derivatives. These calculations can help in understanding the influence of substituents on the N-oxide bond strength, reactivity, and spectroscopic properties.

Rational Design of Novel Derivatives: By establishing structure-activity relationships (SAR), computational models can guide the design of new pyrazinone N-oxide derivatives with tailored properties. For example, if the goal is to develop a new catalyst, computational screening could identify derivatives with optimal electronic and steric features for a specific reaction.

Mechanistic Investigations: Computational modeling can be used to elucidate the mechanisms of reactions involving pyrazinone N-oxides, such as their synthesis or their role in catalytic cycles. This understanding is crucial for optimizing reaction conditions and designing more efficient processes.

Integration of Pyrazinone N-Oxides in Interdisciplinary Research

The unique properties of the N-oxide functional group make pyrazinone N-oxides attractive candidates for a variety of applications beyond traditional organic chemistry.

Emerging interdisciplinary research avenues may include:

Materials Science: Heterocyclic N-oxides have been investigated as components of energetic materials and functional polymers. mdpi.com The introduction of an N-oxide group can significantly impact the properties of a molecule, and future research could explore the potential of this compound as a building block for novel materials with interesting optical, electronic, or thermal properties.

Chemical Biology: Pyridine N-oxides have been utilized as photoactivatable precursors for reactive oxygen species, enabling applications in organic synthesis and the study of biological systems. nih.gov Pyrazinone N-oxides could potentially be designed to have similar photoresponsive properties, opening doors for their use as probes or therapeutic agents in chemical biology. The discovery of (dihydro)pyrazine N-oxides through genome mining in Pseudomonas suggests that these compounds may have roles in biological signaling or interactions. nih.gov

Catalysis: Pyridine N-oxides are known to act as catalysts or ligands in a range of organic transformations. researchgate.net For example, they have been used in photoredox catalysis for reactions like perfluoroalkylation. nih.gov The electronic properties of this compound could make it or its derivatives interesting candidates for new types of catalysts or ligands in organometallic and organic catalysis.

Challenges and Opportunities in Pyrazinone N-Oxide Chemistry

Despite the potential, the field of pyrazinone N-oxide chemistry faces several challenges that also represent significant opportunities for future research.

| Challenge | Opportunity |

| Selective Synthesis: Achieving high regioselectivity in the N-oxidation of unsymmetrically substituted pyrazinones can be difficult. | Development of new catalysts and reaction conditions that allow for precise control over the position of N-oxidation. |

| Stability and Reactivity: Some heteroaromatic N-oxides can be unstable or exhibit complex reactivity patterns, making their handling and application challenging. mdpi.com | A deeper understanding of the factors governing the stability and reactivity of pyrazinone N-oxides could lead to the design of more robust and predictable chemical entities. |

| Limited Commercial Availability: The lack of commercially available starting materials and derivatives can hinder research in this area. | The development of efficient and scalable synthetic routes to key pyrazinone N-oxide building blocks would accelerate research and development. |

| In-depth Characterization: A comprehensive understanding of the physicochemical properties of pyrazinone N-oxides is often lacking. | Detailed experimental and computational studies to build a robust database of properties for this class of compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.